Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-10(14)6-9-7(2)12-13(11(9)15)8-4-5-8/h8,12H,3-6H2,1-2H3 |
InChI Key |
UDMXDDVKOBHEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2CC2)C |
Origin of Product |
United States |
Preparation Methods
Method A: Hydrazine Cyclization with β-Keto Esters
Based on the synthesis of related pyrazole derivatives, the process involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Hydrazine hydrate or substituted hydrazines | Reacted with β-keto esters such as ethyl acetoacetate in ethanol or methanol |
| 2 | Reflux at 50-70°C | Facilitates cyclization to form the pyrazoline or pyrazole core |
| 3 | Cyclopropyl substitution | Introduced either via cyclopropyl hydrazine derivatives or via subsequent alkylation |
This method is supported by the synthesis of methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, which involves cyclization of precursors under basic conditions, often with potassium carbonate or sodium ethoxide as catalysts.
Method B: Esterification and Functional Group Modification
The ester functional group (ethyl ester) is introduced through standard esterification reactions:
Esterification : Carboxylic acids or acid derivatives are reacted with ethanol in the presence of catalytic sulfuric acid or thionyl chloride to form the corresponding ethyl esters.
Cyclopropyl Group Introduction : Cyclopropyl groups can be incorporated via nucleophilic substitution or addition reactions using cyclopropyl halides or cyclopropyl organometallic reagents, often under inert atmospheres to prevent ring-opening.
Method C: Cyclization of Hydrazine Derivatives with Cyclopropyl-Containing Precursors
Recent advances have demonstrated the use of hydrazine derivatives reacting with cyclopropyl-containing β-dicarbonyl compounds, followed by intramolecular cyclization under basic conditions to afford the desired pyrazole derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 50-70°C | For cyclization reactions |
| Solvent | Ethanol, methanol, or acetonitrile | Organic solvents facilitating nucleophilic attack |
| Catalysts | Potassium carbonate, sodium ethoxide | Base catalysis for cyclization |
| Reaction Time | 4-12 hours | Dependent on substrate reactivity |
Industrial and Scale-Up Considerations
For large-scale production, continuous flow reactors and optimized catalytic conditions are employed to improve yield, purity, and safety. Purification typically involves recrystallization from ethanol or chromatography techniques, ensuring high purity suitable for further biological or chemical applications.
Summary of Key Data
| Aspect | Details |
|---|---|
| Starting materials | Hydrazine derivatives, β-keto esters, cyclopropyl halides |
| Reaction conditions | Reflux at 50-70°C, inert atmosphere for sensitive steps |
| Yield | Typically 65-80% under optimized conditions |
| Purification | Recrystallization, chromatography |
Chemical Reactions Analysis
Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to inhibit or activate enzymes, receptors, or other proteins involved in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H16N2O3
- Molecular Weight : 224.26 g/mol
- CAS Number : 2059932-34-0
The biological effects of this compound are mediated through interactions with specific molecular targets. These interactions can inhibit or activate various enzymes and receptors involved in cellular processes. The compound's unique structure, featuring a cyclopropyl group and a methyl group on the pyrazole ring, contributes to its reactivity and biological activity .
Biological Activities
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the cyclopropyl group enhances the compound's interaction with microbial targets.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases .
- Anticancer Potential : Research has shown that this compound can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole ring can significantly alter its anticancer efficacy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
